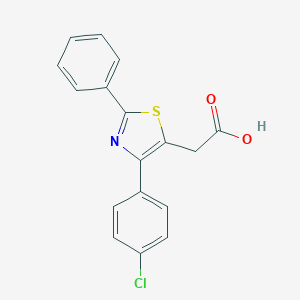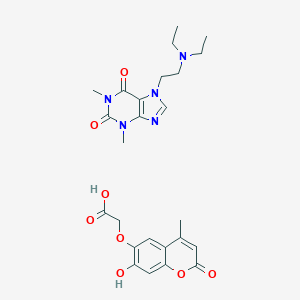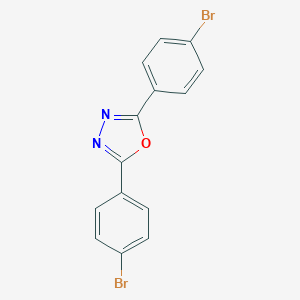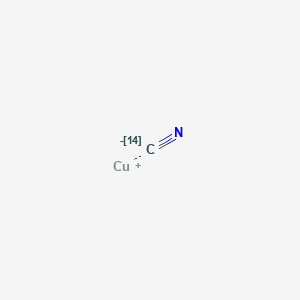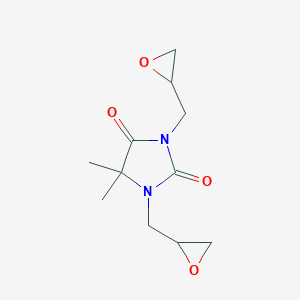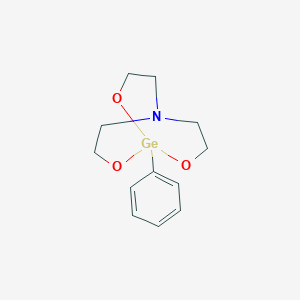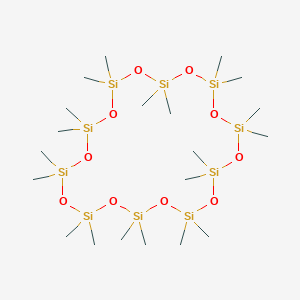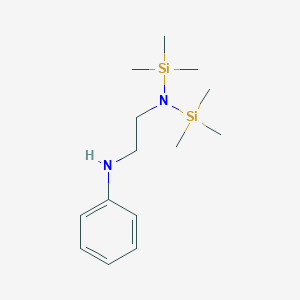
4-Chlorophenylhydrazine
概要
説明
4-Chlorophenylhydrazine (4-CPH) is a chemical compound used in a variety of laboratory experiments, including those related to biochemical and physiological research. It is a derivative of phenylhydrazine, a compound that has been used in organic synthesis since the 19th century. 4-CPH is a colorless crystalline solid that is soluble in water, alcohol, and ether. It is a versatile compound that has a wide range of applications in scientific research, including synthesis, biochemical and physiological studies, and drug development.
科学的研究の応用
Synthesis of Pesticide Intermediates : 4-Chlorophenylhydrazine is used in synthesizing 1-(4-Chlorophenyl)-3-hydroxypyrazole, an important intermediate in pesticides. This process features mild reaction conditions and high yield, making it suitable for industrial production (Gao Zheng-hu, 2015).
Study of Tautomerism in Organic Chemistry : Research has explored the primary reaction products between dehydroacetic acid and this compound, leading to insights into the structure and tautomerism of 4-pyrazolylpyrazolinones (J. Elguero et al., 1990).
Antineoplastic Activity : Some 1,2-bis(arylsulfonyl)-1-methylhydrazines synthesized from this compound have shown potential antineoplastic activity against leukemia, indicating its application in cancer research (K. Shyam et al., 1986).
Synthesis of Pyrazole Derivatives : this compound is utilized as a raw material for synthesizing various pyrazole derivatives, which have a yield of up to 99.0% and high purity, indicating its importance in organic synthesis (Zhang Heng-qian, 2015).
Antimicrobial Studies : A series of (E)-1-benzylidene-2-(4-chlorophenyl) hydrazine compounds have been synthesized and tested for antimicrobial activities, demonstrating the compound's relevance in microbiology (M. Rajarajan et al., 2015).
Electrochemical Water Pollution Analysis : In studies of water pollutants, this compound has been mentioned as a significant pollutant, and its detection is crucial for human health. This implies its role in environmental chemistry and pollution studies (Fahimeh Tahernejad-Javazmi et al., 2018).
作用機序
Target of Action
4-Chlorophenylhydrazine is a versatile chemical compound widely employed in various laboratory experiments . It has been observed to interact with prostaglandin H synthase (PGHS) Fe(III) . PGHS, also known as cyclooxygenase, plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and other physiological processes .
Mode of Action
The interaction of this compound with PGHS Fe(III) under aerobic conditions leads to a partial destruction of the heme and results in a new complex absorbing at 436 nm . This complex is also obtained by the reaction of p-chlorophenyldiazene . The exact mode of action is still under investigation .
Biochemical Pathways
Its interaction with pghs suggests that it may influence thearachidonic acid pathway and the production of prostaglandins
Pharmacokinetics
Its solubility in water, alcohol, and ether suggests that it may have good bioavailability
Result of Action
Its interaction with PGHS and the subsequent partial destruction of the heme suggest that it may have an impact on cellular processes mediated by prostaglandins . .
Action Environment
Safety data sheets recommend using this compound only outdoors or in a well-ventilated area , suggesting that ventilation may affect its stability or efficacy
Safety and Hazards
4-Chlorophenylhydrazine is classified as Acute Toxicity - Category 3 for Oral, Dermal, and Inhalation . It is also classified as Skin Irritation - Category 2, Skin Sensitization - Category 1, and Eye Irritation - Category 2 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
生化学分析
Biochemical Properties
The biochemical properties of 4-Chlorophenylhydrazine are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 216 °C (dec.) (lit.) .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
(4-chlorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNOGQJZAOXWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1073-70-7 (mono-hydrochloride), 14581-21-6 (sulfate(2:1)), 70597-89-6 (sulfate) | |
| Record name | 4-Chlorophenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50147999 | |
| Record name | 4-Chlorophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073-69-4 | |
| Record name | (4-Chlorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The research primarily focuses on 4-chlorophenylhydrazine as a chemical intermediate in the synthesis of various heterocyclic compounds, particularly pyrazoles [, , , , , , , , , ], which are important building blocks for pharmaceuticals and agrochemicals like pyraclostrobin fungicide [] and carfentrazone-ethyl herbicide [].
A: * Molecular Formula: C6H7ClN2 * Molecular Weight: 142.59 g/mol* Spectroscopic Data: While the provided research doesn't offer comprehensive spectroscopic data, several papers mention using techniques like IR [, , ] and 1H NMR [, , , ] for structural confirmation of this compound and its derivatives.
A: A new approach utilizes 4-bromochlorobenzene and hydrazine hydrate as starting materials in the presence of a phase transfer catalyst [, ]. This method significantly reduces wastewater generation compared to traditional methods employing reduction after diazotization of 4-chloroaniline. Additionally, it allows for the recovery and reuse of excess hydrazine hydrate and solvent, further minimizing environmental impact [].
A: this compound contains a nucleophilic hydrazine (–NHNH2) group. This group readily reacts with β-diketones, β-keto esters, or other similar compounds containing a 1,3-dicarbonyl functionality. This reaction forms a cyclic pyrazole ring through a condensation-cyclization process [, , , , ].
A: Yes, a study investigated the impact of meta and para substituents on benzaldehydes reacting with this compound to form (E)-1-benzylidene-2-(4-chlorophenyl)hydrazine derivatives []. They correlated UV, IR, and NMR spectral data with Hammett substituent constants and Swain-Lupton’s F and R parameters to understand the electronic effects of substituents on the compounds' properties [].
A: While not extensively discussed in the provided research, one study utilized molecular docking to predict the binding modes and interactions of newly synthesized pyrazole derivatives, potentially derived from this compound, with bacterial target proteins []. This highlights the applicability of computational methods in understanding the activity of these compounds.
ANone: The provided research primarily focuses on the synthesis and reactions of this compound, without specific details on its standalone stability or formulation strategies.
A: this compound can be employed to synthesize various heterocycles beyond pyrazoles. One example is the formation of tricyclic and tetracyclic thieno[3,2-f]-1,4-thiazepines, demonstrating its versatility in constructing diverse ring systems for potential pharmaceutical applications [].
A: While this compound is commonly used, other substituted phenylhydrazines, such as phenylhydrazine, 4-bromophenylhydrazine, and 2,4-dichlorophenylhydrazine, are also employed in similar reactions to yield comparable heterocyclic compounds [, ]. The choice often depends on the desired substitution pattern on the final product.
ANone: Common techniques include:
- Chromatographic methods: High-performance liquid chromatography (HPLC) is used for purity analysis of intermediates like 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole [].
- Spectroscopy: Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure of synthesized compounds [, , , , ].
- Mass spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to analyze reaction products and identify specific compounds like "anabilysine" in glutaraldehyde-treated tissue [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



